Ethyl 2-(3-hydroxyphenoxy)acetate is an organic compound that belongs to the class of esters, characterized by the presence of both an ethyl group and a hydroxyphenyl moiety. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
Ethyl 2-(3-hydroxyphenoxy)acetate can be synthesized through various methods involving the reaction of 3-hydroxyphenol with acetic acid derivatives. It is also referenced in chemical databases such as PubChem, where it is cataloged under the identifier 102654-39-7. The compound's molecular formula is , with a molecular weight of approximately 196.20 g/mol.
This compound is classified as an ester due to the presence of the ester functional group () derived from acetic acid. The hydroxyphenyl group contributes to its classification as a phenolic compound, which can exhibit various biological activities.
The synthesis of ethyl 2-(3-hydroxyphenoxy)acetate typically involves the following steps:
The reaction conditions, including temperature and time, can significantly influence the yield and purity of ethyl 2-(3-hydroxyphenoxy)acetate. Typical reaction temperatures range from 60°C to 80°C, with reaction times varying from several hours to overnight, depending on the scale and specific method employed .
Ethyl 2-(3-hydroxyphenoxy)acetate features a phenolic ring substituted with a hydroxy group at the meta position relative to the ether linkage. The molecular structure can be represented as follows:
CCOC(=O)C(C1=CC(=CC=C1)O)O
XAEXAICFDSHISN-UHFFFAOYSA-N
Ethyl 2-(3-hydroxyphenoxy)acetate can undergo several chemical transformations:
The conditions for these reactions vary; for instance, hydrolysis typically requires heating in aqueous solutions, while oxidation might involve reagents such as potassium permanganate or chromium trioxide under acidic conditions .
The biological activity of ethyl 2-(3-hydroxyphenoxy)acetate may involve several mechanisms:
Studies have suggested that compounds with similar structures can modulate pathways related to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating fatty acid storage and glucose metabolism .
Relevant data indicate that compounds like ethyl 2-(3-hydroxyphenoxy)acetate exhibit varying degrees of stability based on their substituents and environmental conditions .
Ethyl 2-(3-hydroxyphenoxy)acetate has potential applications in:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3